molecular formula C5H2BrIN2O2 B12278585 4-Bromo-3-iodo-5-nitropyridine CAS No. 1072141-17-3

4-Bromo-3-iodo-5-nitropyridine

Cat. No.: B12278585
CAS No.: 1072141-17-3
M. Wt: 328.89 g/mol
InChI Key: JFHZWSWOPGHICH-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-5-nitropyridine is a chemical compound with the molecular formula C5H2BrIN2O2 and a molecular weight of 328.89 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of bromine, iodine, and nitro functional groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-iodo-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of pyridine to introduce the nitro group, followed by bromination and iodination to attach the bromine and iodine atoms at specific positions on the pyridine ring . The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like bromine and iodine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-iodo-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Coupling: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 4-Bromo-3-iodo-5-aminopyridine.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

4-Bromo-3-iodo-5-nitropyridine is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of new drugs targeting specific biological pathways.

    Industry: In the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-5-nitropyridine depends on its application. In chemical reactions, it acts as a versatile intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets. The bromine and iodine atoms can also participate in halogen bonding, influencing molecular recognition and binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-iodo-5-nitropyridine is unique due to the presence of both bromine and iodine atoms along with a nitro group on the pyridine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.

Properties

CAS No.

1072141-17-3

Molecular Formula

C5H2BrIN2O2

Molecular Weight

328.89 g/mol

IUPAC Name

4-bromo-3-iodo-5-nitropyridine

InChI

InChI=1S/C5H2BrIN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H

InChI Key

JFHZWSWOPGHICH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)I)Br)[N+](=O)[O-]

Origin of Product

United States

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